molecular formula C11H11N3O2 B261360 2-(2-methoxyanilino)-4(3H)-pyrimidinone

2-(2-methoxyanilino)-4(3H)-pyrimidinone

Cat. No.: B261360
M. Wt: 217.22 g/mol
InChI Key: FTWRHMZORKXAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyanilino)-4(3H)-pyrimidinone is a pyrimidinone derivative featuring a 2-methoxy-substituted anilino group at the C-2 position of the pyrimidinone core. Pyrimidinones are heterocyclic compounds with diverse biological activities, including kinase inhibition, antimicrobial effects, and antiviral properties .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(2-methoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

FTWRHMZORKXAAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC2=NC=CC(=O)N2

Canonical SMILES

COC1=CC=CC=C1NC2=NC=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Compound Name Core Structure Substituents (Positions) Key Features
2-(2-Methoxyanilino)-4(3H)-pyrimidinone Pyrimidinone 2-(2-methoxyanilino) (C-2) Electron-donating methoxy group enhances solubility; ortho substitution may reduce steric hindrance for target binding .
6-Amino-2-[(2-methylphenyl)amino]-4(3H)-pyrimidinone Pyrimidinone 2-(2-methylanilino) (C-2), 6-amino (C-6) Methyl group (electron-neutral) vs. methoxy; amino group at C-6 may enhance hydrogen bonding .
5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone Pyrimidinone 5-chloro (C-5), 2-methyl (C-2), 6-(methylamino) (C-6) Chloro (electron-withdrawing) at C-5 increases reactivity; methylamino improves solubility .
8-Methoxy-2-anilino-5H-benzothiopyrano[4,3-d]pyrimidine Benzothiopyrano-pyrimidine 8-methoxy (C-8), 2-anilino (C-2) Sulfur in the fused ring alters electronic properties; methoxy enhances π-π interactions .
4-(2,3-Dimethoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine Pyrimidine 4-(2,3-dimethoxyanilino) (C-4), 6-methyl (C-6) Dual methoxy groups increase solubility but may introduce steric clashes .

Physicochemical Properties

  • Solubility: Methoxy and amino groups improve aqueous solubility compared to chloro or methyl substituents .
  • Synthetic Feasibility: The target compound can be synthesized via cyclocondensation of amidines and trifluoro-β-ketoesters, similar to methods in and . However, the 2-methoxyanilino group requires careful optimization to avoid side reactions .

Cytotoxicity and Selectivity

  • Pyrimidinones with pyridine rings (e.g., 2-pyridine analogs) exhibit high potency (IC50 = 2.5–2.9 µM) but significant cytotoxicity (IC50 = 3.2–5.4 µM) . The methoxy group in the target compound may mitigate cytotoxicity by reducing non-specific interactions.
  • Chloro-substituted analogs (e.g., 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone) show higher reactivity but also increased risk of off-target effects .

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